molecular formula C9H10N2O B14179715 2-Propenamide, N-(4-methyl-2-pyridinyl)- CAS No. 919004-98-1

2-Propenamide, N-(4-methyl-2-pyridinyl)-

Cat. No.: B14179715
CAS No.: 919004-98-1
M. Wt: 162.19 g/mol
InChI Key: JWQWHTBNCLECQF-UHFFFAOYSA-N
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Description

2-Propenamide, N-(4-methyl-2-pyridinyl)- is an organic compound with the molecular formula C9H10N2O It is a derivative of acrylamide, where the amide nitrogen is substituted with a 4-methyl-2-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, N-(4-methyl-2-pyridinyl)- typically involves the reaction of acrylamide with 4-methyl-2-pyridine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity starting materials and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, N-(4-methyl-2-pyridinyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The pyridinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Propenamide, N-(4-methyl-2-pyridinyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which 2-Propenamide, N-(4-methyl-2-pyridinyl)- exerts its effects involves interactions with specific molecular targets. The pyridinyl group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenamide, N-(2-chloro-4-methyl-3-pyridinyl)
  • 2-Propenamide, N-(6-methyl-2-pyridinyl)

Uniqueness

Compared to similar compounds, 2-Propenamide, N-(4-methyl-2-pyridinyl)- is unique due to its specific substitution pattern on the pyridinyl ring. This can lead to different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

919004-98-1

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)prop-2-enamide

InChI

InChI=1S/C9H10N2O/c1-3-9(12)11-8-6-7(2)4-5-10-8/h3-6H,1H2,2H3,(H,10,11,12)

InChI Key

JWQWHTBNCLECQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C=C

Origin of Product

United States

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